5-(3-Hydroxymethylphenyl)-3-trifluoromethoxyphenol
Description
5-(3-Hydroxymethylphenyl)-3-trifluoromethoxyphenol is an organic compound characterized by the presence of both hydroxymethyl and trifluoromethoxy functional groups attached to a phenyl ring
Properties
IUPAC Name |
3-[3-(hydroxymethyl)phenyl]-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3/c15-14(16,17)20-13-6-11(5-12(19)7-13)10-3-1-2-9(4-10)8-18/h1-7,18-19H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINIVHUEZCUVIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686539 | |
| Record name | 3'-(Hydroxymethyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-95-2 | |
| Record name | [1,1′-Biphenyl]-3-methanol, 3′-hydroxy-5′-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261919-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Hydroxymethyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxymethylphenyl)-3-trifluoromethoxyphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxymethylphenyl)-3-trifluoromethoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenolic hydroxyl group can be reduced to form an ether.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5-(3-carboxyphenyl)-3-trifluoromethoxyphenol.
Reduction: Formation of 5-(3-methoxyphenyl)-3-trifluoromethoxyphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(3-Hydroxymethylphenyl)-3-trifluoromethoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 5-(3-Hydroxymethylphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and trifluoromethoxy groups contribute to its reactivity and ability to form hydrogen bonds, which can influence its binding to biological targets. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(3-Hydroxymethylphenyl)-3-methoxyphenol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
5-(3-Hydroxymethylphenyl)-3-chlorophenol: Similar structure but with a chloro group instead of a trifluoromethoxy group.
5-(3-Hydroxymethylphenyl)-3-fluorophenol: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
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